N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide
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Overview
Description
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound belongs to the class of cinnamamides, which are known for their diverse pharmacological properties .
Mechanism of Action
Target of Action
Similar compounds have been found to target serine/threonine-protein kinase chk1 . This enzyme plays a crucial role in cell cycle regulation, DNA repair, and cell survival.
Mode of Action
For instance, if it targets the Serine/threonine-protein kinase Chk1, it may inhibit the kinase activity, affecting the cell cycle regulation and DNA repair processes .
Biochemical Pathways
If it targets serine/threonine-protein kinase chk1, it could potentially affect pathways related to cell cycle regulation and dna repair .
Result of Action
If it inhibits serine/threonine-protein kinase chk1, it could potentially disrupt cell cycle regulation and dna repair processes, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide typically involves the reaction of 4-(3-methoxypyrrolidin-1-yl)aniline with cinnamoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cinnamamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly α-glucosidase.
Medicine: Explored for its potential anti-tumor and anti-diabetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-phenylthiazol-2-yl)cinnamamide: Known for its anti-tumor activity.
N-(pyridin-4-yl)pyridin-4-amine: Exhibits antibacterial properties.
N-(4-(4-methylpiperazin-1-yl)phenyl)-1H-pyrrolo[2,3-b]pyridine: Used in drug discovery for its biological activity.
Properties
IUPAC Name |
(E)-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-24-19-13-14-22(15-19)18-10-8-17(9-11-18)21-20(23)12-7-16-5-3-2-4-6-16/h2-12,19H,13-15H2,1H3,(H,21,23)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOPAWMWUKEQPU-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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